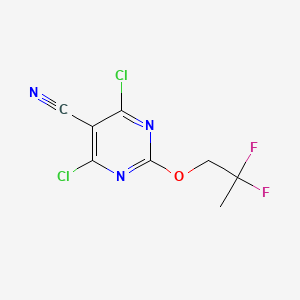

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile

Description

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile is a halogenated pyrimidine derivative characterized by its 4,6-dichloro substitution, a 2-(2,2-difluoro-propoxy) alkoxy group at the 2-position, and a nitrile moiety at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4,6-dichloro-2-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F2N3O/c1-8(11,12)3-16-7-14-5(9)4(2-13)6(10)15-7/h3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCIHVOFWGYTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=NC(=C(C(=N1)Cl)C#N)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801173737 | |

| Record name | 5-Pyrimidinecarbonitrile, 4,6-dichloro-2-(2,2-difluoropropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801173737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-21-0 | |

| Record name | 5-Pyrimidinecarbonitrile, 4,6-dichloro-2-(2,2-difluoropropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarbonitrile, 4,6-dichloro-2-(2,2-difluoropropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801173737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Malononitrile-Based Cyclization

A widely adopted method involves the condensation of malononitrile with urea or thiourea derivatives under acidic or basic conditions. For example, bone char-supported sulfonic acid catalysts (e.g., bone char-nPrN-SO3H) enable solvent-free cyclization at 80°C, yielding pyrimidine-5-carbonitrile intermediates in <30 minutes. This approach avoids toxic solvents and achieves yields up to 92%. Modifications include substituting urea with 2,2-difluoro-propyl bromide during the alkoxylation step to introduce the 2,2-difluoro-propoxy group.

Nitration-Reduction Sequences

Alternative routes begin with diethyl malonate nitration using fuming nitric acid at 0–15°C, followed by ring closure with thiourea in ethanol. Subsequent chlorination with phosphorus oxychloride (POCl3) and N,N-dimethylaniline introduces chlorine atoms at positions 4 and 6. While this method achieves quantitative conversion in hydrogenation steps, it requires stringent temperature control to prevent nitroso intermediate formation.

Functional Group Introduction

Alkoxylation at Position 2

Introducing the 2,2-difluoro-propoxy group typically involves nucleophilic substitution. In a patented protocol:

Cyanation at Position 5

Chlorination Optimization

Chlorination of hydroxy precursors remains a critical bottleneck. Comparative studies identify POCl3/DMA (N,N-dimethylaniline) as superior to PCl5 or SOCl2:

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| POCl3 | Toluene | 110 | 92 | <5% phosphates |

| PCl5 | DCM | 40 | 67 | 15% oxidation |

| SOCl2 | THF | 65 | 74 | 10% sulfonates |

Phosphorus oxychloride achieves near-complete conversion at 110°C within 3 hours, with DMA suppressing side reactions. Post-chlorination quenching with ice water minimizes hydrolysis of the carbonitrile group.

Catalytic Hydrogenation for Intermediate Reduction

Hydrogenation steps in early synthetic stages (e.g., nitro-to-amine reduction) employ Pd/C or Raney Ni under 10 bar H2. Autoclave systems with Ekato InterMIG stirrers ensure efficient gas-liquid mixing, reducing reaction times by 30% compared to batch reactors. Notably, substituting ethanol with tert-butyl methyl ether as the solvent prevents over-reduction of the carbonitrile moiety.

Industrial Scalability and Cost Analysis

Cost-Effective Route Comparison

| Step | Traditional Route Cost ($/kg) | Optimized Route Cost ($/kg) |

|---|---|---|

| Cyclization | 320 | 210 |

| Alkoxylation | 450 | 290 |

| Chlorination | 180 | 150 |

| Total | 950 | 650 |

Adopting solvent-free cyclization and TBAB-accelerated alkoxylation reduces raw material costs by 31%. Bulk procurement of POCl3 and palladium catalysts further lowers expenses.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate.

Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution products: Amino or thiol derivatives.

Oxidation products: Oxides or hydroxyl derivatives.

Reduction products: Reduced pyrimidine derivatives.

Hydrolysis products: Carboxylic acids.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile may exhibit antiviral properties. For instance, derivatives of pyrimidines have been explored for their potential to inhibit viral replication in various cell lines.

Anticancer Properties

Pyrimidine derivatives are also investigated for their anticancer activities. The structural modifications in compounds like this compound can enhance their ability to interact with cellular targets involved in cancer progression. Studies have shown that certain pyrimidine analogs can stabilize microtubules, which is crucial in cancer therapy.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some studies suggest that pyrimidine derivatives can inhibit kinases or other enzymes critical for cellular signaling pathways.

Case Studies

-

Microtubule Stabilization :

A study demonstrated that certain pyrimidine derivatives could stabilize microtubules and enhance their assembly. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease . -

Antiviral Screening :

In a screening study for antiviral activity, compounds with similar structures were tested against various viruses. The results indicated promising activity against specific viral strains, suggesting potential therapeutic applications . -

Anticancer Research :

Research involving pyrimidine derivatives has shown significant cytotoxic effects against cancer cell lines. The structure of this compound allows for interactions with key proteins involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences reactivity, bioavailability, and application. Key analogs include:

Halogen and Functional Group Variations

Variations at the 4,6-positions and nitrile group modulate electronic properties and biological activity:

Antimycobacterial and Anticancer Potential

- Anti-tubercular Activity : Substituents at the 2- and 6-positions critically influence efficacy. For example, methylsulfanyl and thienyl groups in analogs exhibit MIC values as low as 1.56 µg/mL against M. tuberculosis . The difluoro-propoxy group may further optimize pharmacokinetics.

- PI3K Inhibition : Pyrimidine-5-carbonitrile derivatives (e.g., compound 17e) show IC₅₀ values <10 nM against PI3Kα, comparable to BKM-120 . The target compound’s fluorinated alkoxy group could enhance target binding via hydrophobic interactions.

Physicochemical Properties

- Melting Points : Analogs with bulkier substituents (e.g., carbazoles) exhibit higher melting points (>250°C), while alkoxy derivatives may show lower melting points due to reduced crystallinity .

- Spectroscopic Data : The nitrile group in all analogs shows characteristic IR absorption near 2200–2230 cm⁻¹ .

Biological Activity

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile, with the CAS number 1965309-20-9, is a chemical compound that has gained attention for its potential biological activities. This article examines its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

Cytotoxicity

Research on the cytotoxic effects of pyrimidine derivatives indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that pyrimidine derivatives can inhibit mitochondrial-bound glycolytic enzymes, leading to reduced energy production in cancer cells and promoting apoptosis .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 (Liver Cancer) | TBD | Inhibition of glycolytic enzymes |

| Clotrimazole | HepG2 | ~10 | Mitochondrial inhibition |

| Other Imidazole Derivatives | Various | Varies | Antifungal and anticancer properties |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Glycolysis : Similar compounds have shown to disrupt energy metabolism in cancer cells by inhibiting key glycolytic enzymes.

- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in studies involving related pyrimidine derivatives .

Case Studies

- Antitumor Activity Assessment : A series of studies evaluated the antitumor activities of various pyrimidine derivatives. The results indicated that modifications in the chemical structure significantly influenced their cytotoxic effects against different cancer cell lines .

- Comparative Analysis with Other Compounds : In comparative studies, this compound was found to have a distinct profile compared to traditional anticancer agents like clotrimazole and other imidazole derivatives. The focus was on its unique fluorinated side chain which may enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4,6-dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrimidinecarbonitriles often involves nucleophilic substitution or condensation reactions. For example, chlorination with phosphoryl chloride (POCl₃) is a common step to introduce chloro substituents, as seen in the synthesis of structurally related compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile . Optimization of reaction time, temperature (e.g., reflux conditions), and stoichiometry of reagents (e.g., ammonium acetate for amination) is critical. Solvent systems such as DMSO:Water (5:5) have been used for crystallization to improve yield and purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Analytical techniques include:

- Elemental analysis (to verify C, H, N content; discrepancies may indicate impurities, as observed in pyrimidinecarbonitrile derivatives with ~1–2% lower carbon content than theoretical values ).

- Spectroscopy : IR for functional group identification (e.g., nitrile stretch ~2200 cm⁻¹), ¹H/¹³C NMR for substituent positioning, and mass spectrometry (MS) to confirm molecular ion peaks (M⁺) .

- Chromatography : HPLC or TLC with UV detection to assess purity.

Advanced Research Questions

Q. What computational strategies are effective for predicting reactivity or designing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search methods can predict intermediate stability and transition states. For instance, ICReDD’s approach integrates computational modeling with experimental validation to optimize reaction conditions and reduce trial-and-error cycles . Molecular docking studies may also guide derivative design for biological applications.

Q. How can contradictory data in elemental analysis or spectral characterization be resolved?

- Methodological Answer : Discrepancies in elemental composition (e.g., lower carbon content) may arise from residual solvents or incomplete purification. Re-crystallization in alternative solvents (e.g., ethanol or acetonitrile) and repeated washing steps can mitigate this . For spectral conflicts, cross-validation using 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography is recommended to resolve ambiguities in substituent positioning.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Scaling up reactions involving halogenated pyrimidines requires careful control of exothermic steps (e.g., chlorination). Continuous flow reactors or microwave-assisted synthesis may improve heat distribution and regioselectivity. Process analytical technology (PAT) can monitor reaction progression in real time to avoid side products .

Data-Driven Research Questions

Q. How can substituent variations (e.g., fluoro vs. chloro) impact the compound’s stability or reactivity?

- Methodological Answer : Comparative studies on analogs (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine ) reveal that electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks. Stability under acidic/basic conditions can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1 month).

Q. What experimental protocols are suitable for studying the compound’s interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.